

Interpreting unexpected phenotypes after DS-1205 treatment

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Compound of Interest

Compound Name: DS-1205

Cat. No.: B1192654

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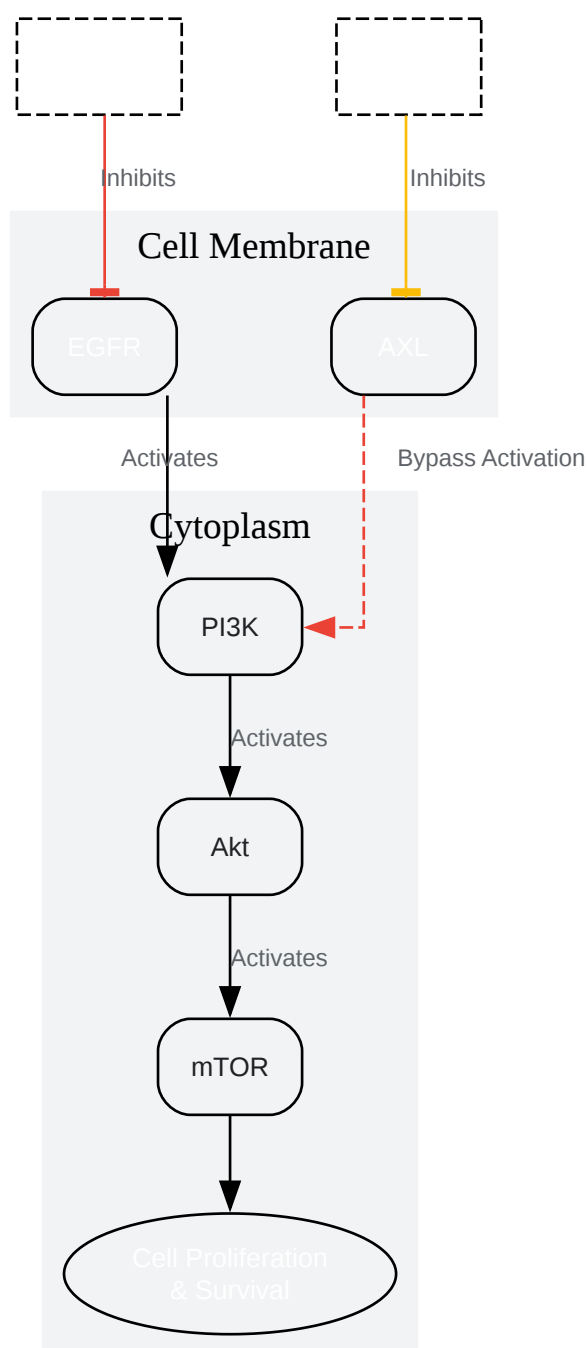
Welcome to the technical support center for **DS-1205**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected phenotypes observed during treatment with **DS-1205**. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

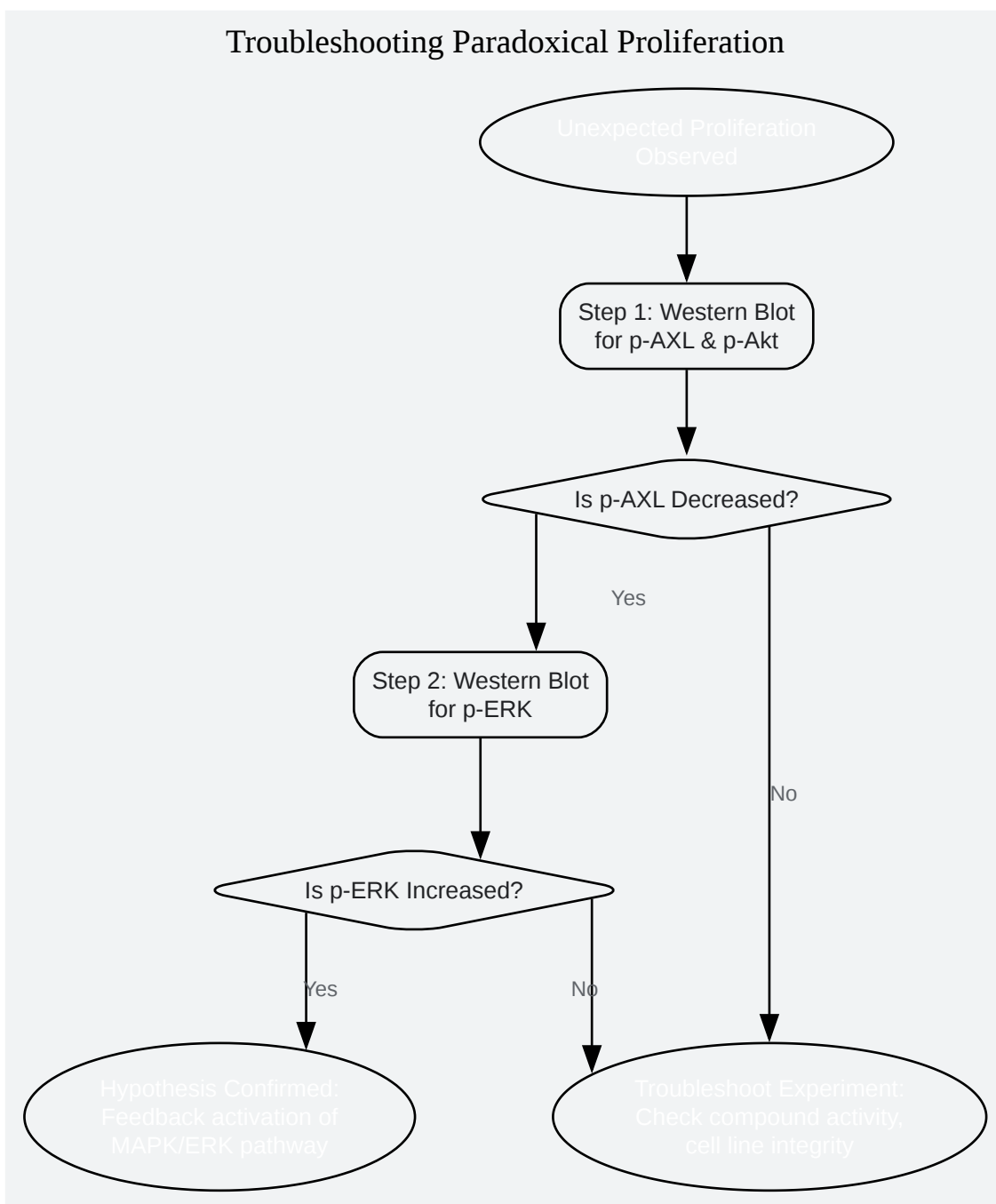
DS-1205 Overview

DS-1205 is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase. [1][2][3] Upregulation of AXL has been identified as a resistance mechanism to Epidermal Growth Factor Receptor (EGFR)-tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). [1][2] **DS-1205** is designed to block this bypass signaling pathway, thereby prolonging the therapeutic benefits of EGFR TKIs. [1][2]

Intended Mechanism of Action

Under normal conditions, growth factor binding to a receptor tyrosine kinase (RTK) like EGFR triggers a signaling cascade that includes the PI3K/Akt/mTOR pathway, promoting cell proliferation and survival. [4] In certain cancers, resistance to EGFR inhibitors can occur through the upregulation and activation of AXL kinase, which provides an alternative signal for cell survival. **DS-1205** selectively inhibits the phosphorylation of AXL, blocking this "bypass" signal and restoring sensitivity to EGFR inhibitors. [1]





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